[Ir(dtbbpy)(ppy)2][PF6]

Catalog No.
S872476
CAS No.
676525-77-2
M.F
C40H40F6IrN4P
M. Wt
914 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Ir(dtbbpy)(ppy)2][PF6]

CAS Number

676525-77-2

Product Name

[Ir(dtbbpy)(ppy)2][PF6]

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate

Molecular Formula

C40H40F6IrN4P

Molecular Weight

914 g/mol

InChI

InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3

InChI Key

VCIVELSSYHAWGC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Photocatalysis

Field: Chemistry

Application Summary: [Ir(dtbbpy)(ppy)2][PF6] is an iridium-based photocatalyst used to drive various photochemical reactions .

Methods and Procedures: The compound is typically used in a solution where it absorbs light and initiates chemical reactions. The exact procedures can vary depending on the specific reaction .

Results and Outcomes: The use of this compound as a photocatalyst has enabled various reactions such as the coupling of N-arylamines and nitroalkanes via an oxidative aza-Henry reaction, and atom transfer radical addition (ATRA) of haloalkanes to alkenes and alkynes .

Trifluoromethylation of Aromatics

Field: Organic Chemistry

Application Summary: The compound has been used in the photocatalytic trifluoromethylation of aromatics .

Methods and Procedures: The process involves the use of the greenhouse gas SF5CF3 as a CF3 source for the photocatalytic trifluoromethylation of arenes, using [Ir(dtbbpy)(ppy)2][PF6] as a catalyst .

Results and Outcomes: The trifluoromethylation of C6D6 in the presence of 1-octanol results in the concomitant generation of 1-fluorooctane, presumably by intermediate SF4 .

Photoredox Catalysis on Unactivated Substrates

Application Summary: This compound has been used in photoredox catalysis on unactivated substrates .

Methods and Procedures: The compound is used as a strong bis-cyclometalated iridium photoreductant with electron-rich b-diketiminate (NacNac) ancillary ligands .

Results and Outcomes: This approach has enabled high-yielding photoredox transformations of challenging substrates with very simple reaction conditions that require only a single sacrificial reagent .

The compound [Iridium(III) complex with 4,4-di-tert-butyl-2,2-bipyridine and 2-phenylpyridine] hexafluorophosphate, commonly referred to as [Ir(dtbbpy)(ppy)2][PF6], is a notable iridium-based photocatalyst characterized by its unique coordination environment and photochemical properties. The molecular formula of this compound is C40H40F6IrN4PC_{40}H_{40}F_{6}IrN_{4}P, and it has a molecular weight of approximately 913.95 g/mol. Its structure features two 2-phenylpyridine ligands and one 4,4-di-tert-butyl-2,2-bipyridine ligand coordinated to an iridium center, with the hexafluorophosphate anion serving as a counterion .

. Some significant reactions include:

  • Oxidative Aza-Henry Reaction: This reaction involves the coupling of N-arylamines with nitroalkanes, facilitated by the photocatalytic properties of the compound .
  • Atom Transfer Radical Addition: The compound enables the addition of haloalkanes to alkenes and alkynes, showcasing its versatility in radical chemistry .
  • Trifluoromethylation: It has been used in photocatalytic trifluoromethylation of aromatics, utilizing greenhouse gas SF5CF3 as a CF3 source.
  • Reductive Cross-Coupling Reactions: The compound is effective in aryl-alkyl C−C reductive cross-coupling reactions, demonstrating its utility in synthetic organic chemistry .

The synthesis of [Ir(dtbbpy)(ppy)2][PF6] typically involves several key steps:

  • Formation of Iridium Complex: A mixture of 4,4-di-tert-butyl-2,2-bipyridine and tetrakis(2-phenylpyridine-C,N)(µ-dichloro)diiridium is heated in a solvent such as 1,2-ethanediol under nitrogen atmosphere.
  • Precipitation of Hexafluorophosphate Salt: Ammonium hexafluorophosphate is added to the solution to precipitate the desired iridium complex.
  • Purification: The precipitate is filtered, dried, and recrystallized from acetonitrile/ether to yield pure [Ir(dtbbpy)(ppy)2][PF6] in good yields (typically around 66%) .

The primary application of [Ir(dtbbpy)(ppy)2][PF6] lies in photocatalysis, where it is employed in:

  • Organic synthesis for complex molecule construction.
  • Photoredox catalysis for various transformations involving challenging substrates.
  • Development of new materials with enhanced photophysical properties.

Its effectiveness as a photocatalyst makes it valuable in both academic research and industrial applications.

Interaction studies involving [Ir(dtbbpy)(ppy)2][PF6] focus on its behavior in different reaction environments and with various substrates. These studies reveal insights into how the compound interacts with light and other reactants, influencing reaction pathways and efficiencies. Notably, its strong absorption characteristics enable efficient energy transfer processes critical for photocatalytic applications.

Several compounds share structural similarities with [Ir(dtbbpy)(ppy)2][PF6], highlighting its unique features:

Compound NameSimilarityUnique Features
[Ir(ppy)2(dtbbpy)][PF6]0.99Contains one less phenylpyridine ligand; less steric hindrance.
[Ir(dtbbpy)(bpy)2][PF6]0.85Utilizes bipyridine instead of phenylpyridine; different electronic properties.
[Ir(dtbbpy)(ppy)3][PF6]0.80Three phenylpyridine ligands; potentially different reactivity due to sterics.
[Ir(ppy)3][PF6]0.75Tris(phenylpyridine) complex; lacks bulky substituents leading to different solubility and reactivity .

The presence of bulky tert-butyl groups in [Ir(dtbbpy)(ppy)2][PF6] contributes significantly to its stability and solubility compared to similar compounds, making it particularly effective in photochemical applications.

Ligand Preparation Strategies

The synthesis of [Ir(dtbbpy)(ppy)₂][PF₆] begins with the preparation of its ligands: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) and 2-phenylpyridine (ppy).

Synthesis of dtbbpy

dtbbpy is synthesized via a nickel-catalyzed reductive dimerization of 4-tert-butyl-2-chloropyridine. This method avoids ligand poisoning and achieves high yields under ligand-free conditions:

  • Preparation of 4-tert-butyl-2-chloropyridine:
    • Method: Oxidation of 4-tert-butylpyridine to its N-oxide using peracetic acid, followed by chlorination with phosphoryl chloride.
    • Key Step: Chlorination replaces the 2-position hydrogen with chlorine.
  • Nickel-Catalyzed Dimerization:
    • Catalyst: Nickel bromide or chloride with manganese powder as a reductant.
    • Conditions: Solvent-free or in polar aprotic solvents (e.g., DMAc).
    • Outcome: Dimerization of two 4-tert-butyl-2-chloropyridine units to form dtbbpy.

Synthesis of ppy

2-Phenylpyridine (ppy) is prepared via:

  • Arylation of Pyridine:
    • Reagents: Phenyllithium or benzene diazonium chloride reacts with pyridine.
    • Conditions: Low-temperature reactions in ether or THF.
  • Alternative Methods:
    • Grignard Reaction: Reaction of pyridine with bromobenzene and magnesium.
    • Microwave-Assisted Cyclization: Vapor-phase reactions using acetophenone, ethanol, formaldehyde, and ammonia over zeolite catalysts.

Coordination Chemistry Approaches

The coordination of dtbbpy and ppy to iridium involves sequential ligand substitution.

Iridium Precursor Preparation

The μ-chloro-bridged dimer [Ir(ppy)₂Cl]₂ is the precursor:

  • Cyclometalation:
    • Reagents: Iridium trichloride hydrate (IrCl₃·H₂O) reacts with excess ppy in a solvent (e.g., 2-methoxyethanol/water).
    • Conditions: Reflux at 150–170°C for 10–90 minutes under microwave irradiation.
    • Outcome: Formation of the chloro-bridged dimer.

Ligand Exchange with dtbbpy

The dimer is split to form the mononuclear complex:

  • Reagents: dtbbpy, AgPF₆ (halide scavenger), and a solvent (e.g., acetonitrile).
  • Conditions:
    • AgPF₆: Removes chloride bridges, enabling coordination of dtbbpy.
    • Temperature: Room temperature or mild heating.
  • Outcome: Formation of [Ir(ppy)₂(dtbbpy)]PF₆.

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates synthesis and improves yields.

Dimer Formation

  • Conditions:
    • Solvent: 2-Methoxyethanol/water (4:1), 150°C, 10 minutes.
    • Catalyst: No added ligands; HCl traps water.
  • Yield: Up to 96% for the chloro-bridged dimer.

Full Complex Synthesis

  • Protocol:
    • Dimer Synthesis: Microwave irradiation for 90 minutes at 150°C.
    • Ligand Exchange: AgPF₆ addition under microwave conditions.
  • Scale: >1 g quantities in <5 hours.

Purification and Crystallization Techniques

Purification ensures high-purity complexes for catalytic applications.

Recrystallization

  • Method: Acetonitrile/ether vapor diffusion.
  • Outcome: Crystalline material with >95% purity.

Ultraviolet-Visible Absorption Spectral Characteristics

The ultraviolet-visible absorption spectrum of [Ir(dtbbpy)(ppy)2][PF6] exhibits characteristic features consistent with cyclometalated iridium(III) complexes containing both 2-phenylpyridine cyclometalating ligands and 4,4'-di-tert-butyl-2,2'-bipyridine ancillary ligands [1] [2]. The absorption profile demonstrates distinct spectral regions corresponding to different electronic transitions within the complex.

The high-energy absorption bands observed below 350 nanometers are attributed to ligand-centered π→π* transitions [3] [4]. These intense absorption features (ε > 10,000 M⁻¹ cm⁻¹) originate from electronic transitions localized within the conjugated aromatic systems of both the cyclometalating phenylpyridine ligands and the bipyridine ancillary ligand [4] [5].

The intermediate absorption region spanning 350-450 nanometers contains overlapping contributions from spin-allowed ¹metal-to-ligand charge transfer transitions and ¹ligand-to-ligand charge transfer transitions [3] [4]. These bands exhibit moderate extinction coefficients (ε ≈ 3,000-6,000 M⁻¹ cm⁻¹) and represent electronic excitations from the iridium d-orbitals to the π* orbitals of the coordinated ligands [1] [2].

The low-energy absorption region extending from 450 to 550 nanometers displays weak absorption features (ε ≈ 800-1,220 M⁻¹ cm⁻¹ at 456 nanometers) [2] that are characteristic of spin-forbidden transitions to ³metal-to-ligand charge transfer and ³ligand-to-ligand charge transfer excited states [3] [4]. These transitions are enabled by the strong spin-orbit coupling provided by the heavy iridium atom, which partially lifts the spin-forbidden nature of singlet-to-triplet excitations [3] [6].

The principal absorption maximum for [Ir(dtbbpy)(ppy)2][PF6] occurs at approximately 417 nanometers across various solvents including dichloromethane, acetonitrile, tetrahydrofuran, and dimethylformamide [1] [2]. A secondary absorption feature is observed at 466-470 nanometers, exhibiting minimal solvatochromic shifts between different solvent environments [1] [2]. This solvent-independent behavior reflects the relatively small permanent dipole moment changes associated with the ground-state electronic configuration of the complex [2].

Emission Spectroscopy and Quantum Yield Measurements

The emission characteristics of [Ir(dtbbpy)(ppy)2][PF6] demonstrate efficient phosphorescence originating from the lowest-lying triplet excited state [3] [7]. The phosphorescence emission maximum occurs in the range of 570-592 nanometers, with the precise wavelength depending on the solvent environment [1] [2] [7]. In dichloromethane solution, the complex exhibits emission at 571 nanometers, while in acetonitrile the emission maximum shifts to 590 nanometers [1] [2].

The photoluminescence quantum yield of [Ir(dtbbpy)(ppy)2][PF6] has been measured at 17.2-17.9% in degassed dichloromethane solution at room temperature [7]. This quantum yield represents the efficiency of converting absorbed photons into emitted photons and reflects the competition between radiative and non-radiative decay pathways from the excited state [7] [8].

The emission spectrum displays a broad, structureless profile characteristic of ³metal-to-ligand charge transfer excited states [3] [7]. The absence of vibrational fine structure indicates significant reorganization of the nuclear coordinates upon electronic excitation, resulting in a Gaussian-like emission envelope [7] [8]. The full width at half maximum of the emission band spans approximately 80-100 nanometers, reflecting the substantial geometric distortion accompanying the charge transfer process [7].

Comparative studies with related iridium complexes reveal that [Ir(dtbbpy)(ppy)2][PF6] exhibits moderate photoluminescence efficiency within the family of heteroleptic cyclometalated iridium complexes [7] [9]. The quantum yield is higher than many analogous complexes containing electron-withdrawing substituents but lower than those with strongly electron-donating modifications [7] [9].

Temperature-Dependent Luminescence Studies

Temperature-dependent photoluminescence measurements reveal the thermal activation of non-radiative decay processes in [Ir(dtbbpy)(ppy)2][PF6] [10] [11] [12]. At cryogenic temperatures (77 K), the complex exhibits enhanced luminescence intensity and extended excited-state lifetimes compared to room temperature measurements [10] [11].

The temperature dependence of the photoluminescence quantum yield follows the energy gap law, whereby increased thermal energy promotes vibrational coupling between the excited state and the ground state [13] [12] [14]. The non-radiative decay rate increases exponentially with temperature according to the relationship knr = A exp(-ΔE/kBT), where ΔE represents the activation energy for thermal deactivation and A is a pre-exponential factor [12].

Analysis of the temperature-dependent emission data yields activation energies ranging from 1,600 to 4,800 cm⁻¹ for similar cyclometalated iridium complexes [12]. These activation energies correspond to the energy barrier separating the emissive ³metal-to-ligand charge transfer state from higher-lying non-radiative states, particularly ³metal-centered excited states [12].

The luminescence lifetime of [Ir(dtbbpy)(ppy)2][PF6] demonstrates characteristic temperature dependence, with lifetimes increasing significantly upon cooling from room temperature to 77 K [10] [11]. This behavior reflects the suppression of thermally activated non-radiative decay pathways at reduced temperatures [11] [13].

Variable-temperature studies also reveal the role of molecular vibrations in determining the photophysical properties [15] [13]. Low-frequency vibrational modes, particularly those involving metal-ligand bond stretching and ligand rotation, contribute significantly to the temperature-dependent non-radiative decay [15] [16].

Solvent Polarity Effects on ³Metal-to-Ligand Charge Transfer/³Ligand-Centered Transitions

The emission properties of [Ir(dtbbpy)(ppy)2][PF6] exhibit moderate sensitivity to solvent polarity, reflecting the mixed ³metal-to-ligand charge transfer/³ligand-centered character of the emissive excited state [1] [2] [17]. In polar solvents such as acetonitrile and dimethylformamide, the emission maximum occurs at longer wavelengths compared to non-polar solvents like dichloromethane [1] [2].

The bathochromic shift in polar solvents results from the preferential stabilization of the charge-separated ³metal-to-ligand charge transfer excited state relative to the ground state [17] [18]. The magnitude of the solvatochromic shift (approximately 20 nanometers between dichloromethane and acetonitrile) indicates moderate charge transfer character in the emissive state [1] [2].

The photoluminescence quantum yield also demonstrates solvent dependence, with higher efficiency typically observed in less polar solvents [1] [2]. This trend reflects the increased non-radiative decay rates in polar media due to enhanced vibrational coupling facilitated by solvent reorganization [2].

Time-resolved emission measurements reveal that the excited-state lifetime varies with solvent polarity, consistent with the mixed excited-state character [1] [2]. The lifetime shortening in polar solvents reflects both increased non-radiative decay rates and potential quenching interactions with polar solvent molecules [2].

The solvent-dependent emission behavior provides insight into the electronic structure of the emissive state [17]. The observed solvatochromism is intermediate between that expected for pure ³ligand-centered transitions (minimal solvent effect) and pure ³metal-to-ligand charge transfer transitions (large solvent effect), confirming the mixed character of the lowest triplet excited state [17].

Time-Resolved Fluorescence Decay Kinetics

Time-resolved photoluminescence measurements of [Ir(dtbbpy)(ppy)2][PF6] reveal excited-state dynamics consistent with phosphorescence from the lowest-lying triplet state [19] [7] [10]. The emission decay profile exhibits single-exponential kinetics with lifetimes in the range of 495-621 nanoseconds in degassed dichloromethane solution at room temperature [19] [7].

The microsecond timescale of the emission decay confirms the formally spin-forbidden nature of the ³T₁ → ¹S₀ transition [3] [7] [10]. The relatively short lifetime compared to purely organic phosphors reflects the enhancement of the radiative decay rate through spin-orbit coupling with the heavy iridium center [3] [6].

Stern-Volmer quenching studies demonstrate that the excited state of [Ir(dtbbpy)(ppy)2][PF6] is efficiently quenched by molecular oxygen and other triplet quenchers [19]. The bimolecular quenching rate constants approach the diffusion-limited value, confirming the triplet multiplicity of the emissive state [19].

The excited-state lifetime exhibits temperature dependence, with longer lifetimes observed at reduced temperatures [10] [11]. This behavior reflects the thermal activation of non-radiative decay processes that compete with radiative emission [11] [12].

Comparative analysis with related iridium complexes reveals that the excited-state lifetime of [Ir(dtbbpy)(ppy)2][PF6] is typical for cyclometalated iridium phosphors with ³metal-to-ligand charge transfer character [7] [9]. The lifetime is shorter than complexes with predominant ³ligand-centered excited states but longer than those with significant ³metal-centered character [7] [9].

The decay kinetics remain mono-exponential across a wide range of temperatures and solvent conditions, indicating that emission originates from a single excited state [7] [10]. This behavior confirms the absence of competing emission processes or excited-state equilibria under typical measurement conditions [7].

Multi-exponential decay components are occasionally observed in highly concentrated solutions or solid-state samples, likely reflecting intermolecular interactions or aggregation effects [7] [20]. However, under dilute solution conditions, the emission decay kinetics are well-described by a single-exponential function characteristic of monomeric emission [7].

The radiative and non-radiative decay rate constants can be determined from the measured quantum yield and lifetime according to the relationships kr = Φ/τ and knr = (1-Φ)/τ [7] [8]. For [Ir(dtbbpy)(ppy)2][PF6], the radiative decay rate constant is approximately 3.1 × 10⁵ s⁻¹, while the non-radiative decay rate constant is approximately 1.4 × 10⁶ s⁻¹ [7].

Data Tables

Table 1: Absorption Spectroscopic Data for [Ir(dtbbpy)(ppy)2][PF6]

Solventλmax (nm)ε (M⁻¹ cm⁻¹)Transition Assignment
Dichloromethane4173,900¹MLCT/¹LLCT
Dichloromethane470870³MLCT/³LLCT
Acetonitrile4173,200¹MLCT/¹LLCT
Acetonitrile466630³MLCT/³LLCT
Tetrahydrofuran4174,100¹MLCT/¹LLCT
Tetrahydrofuran470840³MLCT/³LLCT
Dimethylformamide4173,700¹MLCT/¹LLCT
Dimethylformamide469670³MLCT/³LLCT

Table 2: Emission Properties and Quantum Yields of [Ir(dtbbpy)(ppy)2][PF6]

Solventλem (nm)Φ (%)τ (ns)kr (10⁵ s⁻¹)knr (10⁶ s⁻¹)
Dichloromethane57117.96212.91.3
Acetonitrile59017.24953.51.7
Tetrahydrofuran59217.93295.42.5
Dimethylformamide59717.22696.43.1

Table 3: Temperature-Dependent Photoluminescence Data

Temperature (K)τ (ns)Φ (%)knr (10⁶ s⁻¹)Emission Maximum (nm)
771,45045.20.38568
15098032.10.69570
20075026.80.98572
25062021.51.27574
29849517.21.67576

Dates

Last modified: 08-16-2023

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